Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate
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Overview
Description
Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is a chemical compound with the molecular formula C15H20BrNO5 and a molecular weight of 374.23 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use. It is known for its utility in various synthetic and analytical applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzoic acid with tert-butyl N-(2-bromoethyl)carbamate in the presence of a base such as potassium carbonate. This reaction is followed by esterification with methanol to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Esterification: Methanol and sulfuric acid are commonly used for esterification.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid.
Oxidation: Oxidized derivatives of the benzoate group.
Reduction: Reduced forms of the ester or amine groups.
Scientific Research Applications
Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate involves its interaction with specific molecular targets, depending on the context of its use. In synthetic chemistry, it acts as a precursor or intermediate, facilitating the formation of complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-(2-aminoethoxy)benzoate: Similar structure but lacks the tert-butoxycarbonyl protecting group.
Methyl 4-bromo-2-(2-(acetylamino)ethoxy)benzoate: Contains an acetyl group instead of the tert-butoxycarbonyl group.
Uniqueness
Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and specificity in synthetic applications. This protecting group can be selectively removed under mild conditions, making the compound versatile in various chemical transformations.
Properties
IUPAC Name |
methyl 4-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-7-8-21-12-9-10(16)5-6-11(12)13(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDWZGYZSOGSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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